N-(1,3-benzothiazol-2-yl)-2-(benzylsulfanyl)acetamide
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Overview
Description
N-(1,3-benzothiazol-2-yl)-2-(benzylsulfanyl)acetamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-2-(benzylsulfanyl)acetamide typically involves the reaction of 2-aminobenzothiazole with benzyl mercaptan and chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine, under reflux conditions . The product is then purified using recrystallization techniques.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and continuous flow reactors may be used to enhance the production process .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-2-(benzylsulfanyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.
Substitution: The benzylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
N-(1,3-benzothiazol-2-yl)-2-(benzylsulfanyl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antifungal and antibacterial agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-(benzylsulfanyl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as N-myristoyltransferase, which is crucial for the survival of certain fungal pathogens . The compound’s structure allows it to bind to the active site of the enzyme, thereby blocking its activity and leading to the death of the pathogen.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzothiazol-2-yl)-2-(methylsulfanyl)acetamide
- N-(1,3-benzothiazol-2-yl)-2-(ethylsulfanyl)acetamide
- N-(1,3-benzothiazol-2-yl)-2-(propylsulfanyl)acetamide
Uniqueness
N-(1,3-benzothiazol-2-yl)-2-(benzylsulfanyl)acetamide stands out due to its benzylsulfanyl group, which imparts unique chemical and biological properties. This group enhances the compound’s ability to interact with biological targets, making it more effective in its applications compared to its methyl, ethyl, and propyl counterparts .
Properties
Molecular Formula |
C16H14N2OS2 |
---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-benzylsulfanylacetamide |
InChI |
InChI=1S/C16H14N2OS2/c19-15(11-20-10-12-6-2-1-3-7-12)18-16-17-13-8-4-5-9-14(13)21-16/h1-9H,10-11H2,(H,17,18,19) |
InChI Key |
JPLYMFNVOWDCMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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